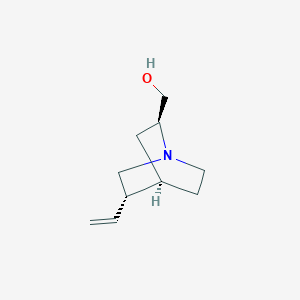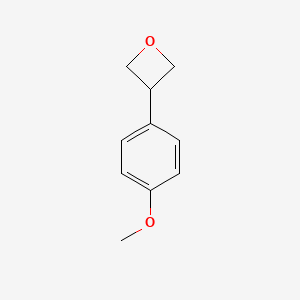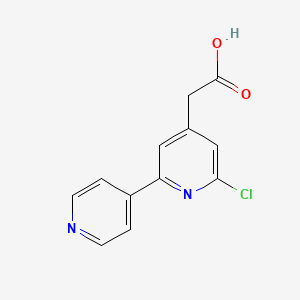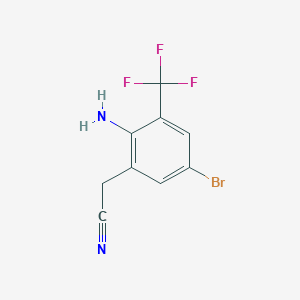
5-Hydroxy-2-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-methylnicotinamide is a chemical compound that belongs to the class of nicotinamides It is a derivative of nicotinic acid (vitamin B3) and has a hydroxyl group at the 5-position and a methyl group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylnicotinamide can be achieved through several synthetic routes. One common method involves the hydroxylation of 2-methylnicotinamide using appropriate oxidizing agents. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the oxidation of 2-methylnicotinamide using nitric acid or other strong oxidizing agents. The process is optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2-methylnicotinamide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-methylnicotinamide.
Substitution: Formation of various substituted nicotinamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-methylnicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular metabolism and as a precursor for coenzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-methylnicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cellular metabolism. The hydroxyl group at the 5-position and the methyl group at the 2-position play crucial roles in its binding affinity and specificity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A simpler derivative without the hydroxyl and methyl groups.
5-Hydroxy-2-methylpyridine: Lacks the amide group.
2-Methylnicotinamide: Lacks the hydroxyl group.
Uniqueness
5-Hydroxy-2-methylnicotinamide is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5-hydroxy-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(8)11)2-5(10)3-9-4/h2-3,10H,1H3,(H2,8,11) |
InChI-Schlüssel |
VGWMQIIGUXIALI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)


![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)

![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)




![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
